molecular formula C10H10FNO2 B13571484 1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid

1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13571484
M. Wt: 195.19 g/mol
InChI Key: MFGCALLWCRIDNM-UHFFFAOYSA-N
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Description

1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H10FNO2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with an amino and a fluorine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of cyclopropyl-1,1-dicarboxylic acid with appropriate reagents under controlled conditions . The reaction is often carried out in an organic solvent such as tetrahydrofuran (THF) with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid:

    1-(4-Amino-2-chlorophenyl)cyclopropane-1-carboxylic acid: Substitution of fluorine with chlorine can alter the compound’s chemical properties and biological activity.

    1-(4-Amino-2-methylphenyl)cyclopropane-1-carboxylic acid: The presence of a methyl group instead of fluorine can affect the compound’s steric and electronic properties.

Uniqueness: 1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the amino and fluorine groups on the phenyl ring, which can enhance its reactivity and potential for forming specific interactions with biological targets .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

1-(4-amino-2-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-8-5-6(12)1-2-7(8)10(3-4-10)9(13)14/h1-2,5H,3-4,12H2,(H,13,14)

InChI Key

MFGCALLWCRIDNM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)N)F)C(=O)O

Origin of Product

United States

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